The compound is derived from research aimed at understanding and inhibiting the activity of Hsd17B13, particularly in the context of liver diseases such as non-alcoholic steatohepatitis (NASH). Studies have identified Hsd17B13 as a significant factor in hepatic lipid homeostasis, making it a target for drug development .
The synthesis of Hsd17B13-IN-75 involves several chemical reactions that optimize its potency and selectivity. Initial steps typically include the modification of precursor compounds through alkylation and coupling reactions. For instance, one synthetic route includes alkylating a phenolic compound followed by further substitutions to enhance its inhibitory properties against Hsd17B13 .
The synthesis often employs techniques such as:
The molecular structure of Hsd17B13-IN-75 features a complex arrangement that includes a hydrophobic core and functional groups that interact with the enzyme's active site. High-resolution crystal structures reveal that this compound binds effectively within the enzyme's binding pocket, facilitating its inhibitory action .
Key structural characteristics include:
Hsd17B13-IN-75 undergoes specific chemical reactions that enhance its efficacy as an inhibitor. These include:
Studies have demonstrated that variations in substituents on the phenolic ring significantly affect both potency and selectivity against Hsd17B13, indicating a structure-activity relationship that guides further optimization efforts .
Hsd17B13-IN-75 inhibits the activity of hydroxysteroid 17-beta-dehydrogenase 13 by binding to its active site. This interaction disrupts normal substrate conversion processes involved in lipid metabolism, leading to altered lipid profiles within hepatocytes.
Research indicates that inhibition of Hsd17B13 can lead to decreased lipogenesis and increased lipolysis, which are beneficial effects in conditions like non-alcoholic fatty liver disease. The precise mechanism involves competitive inhibition where the compound mimics natural substrates but fails to undergo subsequent enzymatic transformations .
Hsd17B13-IN-75 exhibits several notable physical properties:
Key chemical properties include:
Hsd17B13-IN-75 is primarily investigated for its potential applications in treating liver diseases such as:
Ongoing research aims to further elucidate its therapeutic potential and optimize its formulation for clinical use .
CAS No.: 32448-35-4
CAS No.: 54986-75-3
CAS No.: